![molecular formula C19H20O5 B14202139 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid CAS No. 918536-65-9](/img/structure/B14202139.png)
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of methoxy groups and a ketone functional group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with 4-methoxyphenylacetone in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Applications De Recherche Scientifique
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzoic acid
- 3-Methoxybenzoic acid
- 4-Methoxyphenylacetic acid
- 3-Methoxyphenylacetic acid
Uniqueness
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid is unique due to the presence of both methoxy and ketone functional groups, which confer distinct chemical properties
Propriétés
Numéro CAS |
918536-65-9 |
|---|---|
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid |
InChI |
InChI=1S/C19H20O5/c1-12(20)11-16(13-7-9-14(23-2)10-8-13)18-15(19(21)22)5-4-6-17(18)24-3/h4-10,16H,11H2,1-3H3,(H,21,22) |
Clé InChI |
WJNYOFNLTSEFAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=C(C=C1)OC)C2=C(C=CC=C2OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
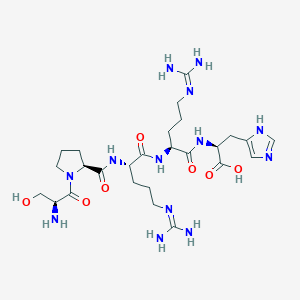
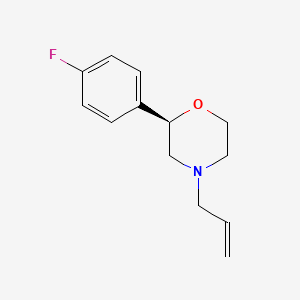


![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
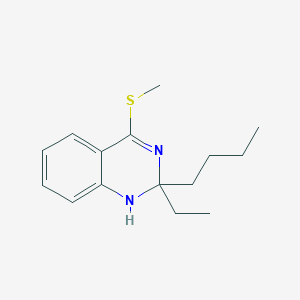
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)
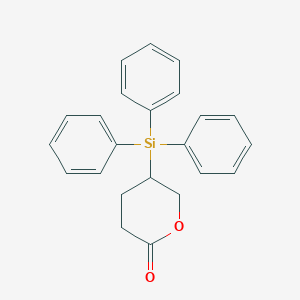
![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)
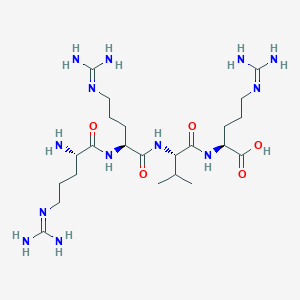
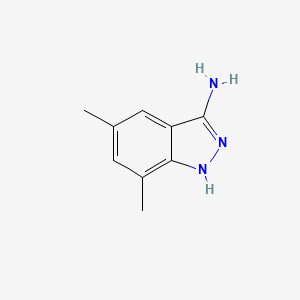
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
